molecular formula C9H7ClN2O2 B8028583 3-Nitroquinoline hydrochloride

3-Nitroquinoline hydrochloride

Cat. No.: B8028583
M. Wt: 210.62 g/mol
InChI Key: RKJLTIHXRGEAKK-UHFFFAOYSA-N
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Description

3-Nitroquinoline hydrochloride is a chemical compound featuring a quinoline core with a nitro group at the 3-positionThe presence of the nitro group enhances its biological activity, making it a valuable scaffold for drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitroquinoline hydrochloride typically involves the nitration of quinoline. One common method includes the reaction of quinoline with nitric acid in the presence of sulfuric acid, which introduces the nitro group at the 3-position. The reaction is carried out under controlled temperatures to ensure the selective nitration of the quinoline ring .

Industrial Production Methods: Industrial production of this compound often employs similar nitration techniques but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 3-Nitroquinoline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

3-Nitroquinoline hydrochloride has been extensively studied for its potential as an anticancer agent. Research indicates that derivatives of 3-nitroquinoline exhibit antiproliferative effects against various cancer cell lines, particularly those overexpressing the epidermal growth factor receptor (EGFR).

Case Study: Anticancer Activity

A study designed and synthesized novel 3-nitroquinoline derivatives, evaluating their inhibitory activity against human epidermoid carcinoma (A431) and breast cancer (MDA-MB-468) cells. The results demonstrated several compounds with IC50 values in the micromolar to nanomolar range, indicating potent anticancer properties .

CompoundCell LineIC50 (µM)
3-NQ1A4310.5
3-NQ2MDA-MB-4680.8
3-NQ3A4310.6

Organic Synthesis

In organic synthesis, this compound serves as an important intermediate for synthesizing various quinoline derivatives. Its nitro group allows for further modifications through reduction or substitution reactions.

Synthesis Pathways

  • Reduction : Conversion to aminoquinoline derivatives is commonly achieved using stannous chloride, yielding high percentages of amino products .
  • Substitution : The compound can undergo nucleophilic substitution reactions to introduce different functional groups, enhancing its utility in creating diverse chemical entities .

Asymmetric Catalysis

Recent advancements have shown that 3-nitroquinoline can be utilized in asymmetric transfer hydrogenation reactions, leading to high enantioselectivity in the production of chiral compounds. This application is particularly valuable in pharmaceuticals where chirality is crucial for drug efficacy.

Experimental Results

A study reported the use of 3-nitroquinoline in a catalytic system that yielded products with enantiomeric excesses (ee) exceeding 99% under optimized conditions .

SubstrateYield (%)Enantiomeric Excess (%)
2-Ar-3-NQ7899
2-Furan-2-yl-NQ8080

Industrial Applications

Beyond medicinal applications, this compound is also used in the dye and pigment industry due to its vibrant color properties. Its derivatives can serve as precursors for various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Nitroquinoline hydrochloride involves its interaction with molecular targets such as EGFR. The nitro group at the 3-position enhances its binding affinity to the receptor, leading to the inhibition of kinase activity. This inhibition disrupts signal transduction pathways that regulate cell proliferation and differentiation, thereby exerting its antitumor effects .

Comparison with Similar Compounds

Comparison: 3-Nitroquinoline hydrochloride is unique due to the specific positioning of the nitro group, which significantly influences its biological activity. Compared to 2-Nitroquinoline and 4-Nitroquinoline, the 3-positioned nitro group provides a distinct interaction with molecular targets, enhancing its efficacy as an antitumor agent .

Properties

IUPAC Name

3-nitroquinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2.ClH/c12-11(13)8-5-7-3-1-2-4-9(7)10-6-8;/h1-6H;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKJLTIHXRGEAKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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